4-Methylcyclohexylamine
Overview
Description
trans-4-Methylcyclohexanamine: is an organic compound with the molecular formula C7H15N . It is a colorless to light yellow liquid that is slightly soluble in DMSO and methanol . This compound is used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals .
Scientific Research Applications
Chemistry: : trans-4-Methylcyclohexanamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: : It is used in the development of enzyme inhibitors, particularly for T. cruzi, the causative agent of Chagas disease .
Medicine: : The compound is a key intermediate in the synthesis of glimepiride, an antidiabetic drug .
Industry: : It is used in the production of fine chemicals and as a reagent in various organic synthesis processes .
Mechanism of Action
Target of Action
4-Methylcyclohexylamine, also known as Trans-4-Methylcyclohexylamine, primarily targets the spermidine synthase enzyme . This enzyme plays a crucial role in the biosynthesis of polyamines, which are essential for cell growth and differentiation .
Mode of Action
This compound acts as an inhibitor of the spermidine synthase enzyme . By binding to the active site of the enzyme, it prevents the normal substrate from binding, thereby inhibiting the enzyme’s activity . This results in a decrease in the production of spermidine, a polyamine that is essential for cell growth and differentiation .
Biochemical Pathways
The inhibition of spermidine synthase by this compound affects the polyamine biosynthesis pathway . This pathway is responsible for the production of polyamines, including spermidine. Polyamines are involved in various cellular processes, including DNA stabilization, protein synthesis, and cell proliferation . Therefore, the inhibition of this pathway can have significant downstream effects on these cellular processes.
Pharmacokinetics
Given its molecular weight of 11320 g/mol and its lipophilic nature, it can be hypothesized that it may be well-absorbed and distributed throughout the body
Result of Action
The primary molecular effect of this compound’s action is the inhibition of the spermidine synthase enzyme, leading to a decrease in the production of spermidine . This can result in a decrease in cell growth and differentiation due to the essential role of spermidine in these processes . On a cellular level, this could potentially lead to a decrease in cell proliferation and an increase in cell differentiation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to bind to its target enzyme . Furthermore, the compound’s action can also be influenced by the specific characteristics of the biological environment in which it is present, such as the presence of competing substrates or inhibitors .
Safety and Hazards
4-Methylcyclohexylamine is considered hazardous. It is flammable and causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, keeping away from heat/sparks/open flames/hot surfaces, and keeping the container tightly closed .
Relevant Papers
The paper “Stereoselective Synthesis of Alicylic Amines” discusses the production of alicyclic amines like this compound by hydrogenation of the respective aromatic amine . It also examines the effects of solvent and the poisoning aspects of the products on the hydrogenation of both 4-methylaniline and 4-tert-butylaniline .
Biochemical Analysis
Biochemical Properties
4-Methylcyclohexylamine plays a significant role in biochemical reactions, particularly in the metabolism of polyamines. It acts as an inhibitor of spermidine synthase, an enzyme involved in the biosynthesis of spermidine from putrescine. By inhibiting spermidine synthase, this compound increases the ratio of spermine to spermidine in cells . This alteration in polyamine levels can affect various cellular processes, including cell growth and differentiation.
Cellular Effects
This compound has been shown to influence adipogenesis in 3T3-L1 cells, a model for studying fat cell development. The compound decreases lipid accumulation and glycerol-3-phosphate dehydrogenase (GPDH) activity during the differentiation of these cells . Additionally, this compound affects the activity of spermidine/spermine N1-acetyltransferase (SSAT), an enzyme involved in polyamine catabolism. These effects suggest that this compound can modulate cell signaling pathways and gene expression related to lipid metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to and inhibiting spermidine synthase. This inhibition leads to a decrease in spermidine levels and an increase in spermine levels within the cell . The altered polyamine balance can affect various cellular functions, including DNA stabilization, RNA transcription, and protein synthesis. Additionally, this compound may interact with other biomolecules, such as enzymes and transporters, to modulate their activity and influence cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that this compound can maintain its inhibitory effects on spermidine synthase for extended periods, leading to sustained changes in polyamine levels and cellular metabolism . The compound may also undergo degradation, which could reduce its efficacy over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit spermidine synthase and alter polyamine levels without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including adverse impacts on liver and kidney function. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in the metabolic pathways of polyamines, particularly in the biosynthesis and catabolism of spermidine and spermine. The compound interacts with enzymes such as spermidine synthase and SSAT to modulate polyamine levels within the cell . These interactions can affect metabolic flux and the levels of various metabolites, influencing cellular processes such as growth, differentiation, and apoptosis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation can be influenced by its affinity for these transporters and proteins . Understanding the transport and distribution mechanisms of this compound is crucial for determining its bioavailability and therapeutic potential.
Subcellular Localization
This compound’s subcellular localization can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the cytoplasm, where it can interact with enzymes involved in polyamine metabolism. Additionally, its presence in other organelles, such as the nucleus or mitochondria, could influence gene expression and cellular energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Schiff’s Base Isomerization: One method involves the isomerization of a Schiff’s base using a strong base in solvents like aliphatic ethers or cyclic ethers.
Rearrangement Reaction: Another method uses trans-4-Methylcyclohexanecarboxylic acid as a raw material.
Industrial Production Methods: The industrial production of trans-4-Methylcyclohexanamine typically involves the rearrangement reaction due to its higher yield and suitability for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4-Methylcyclohexanamine can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form various amines.
Substitution: The compound can participate in substitution reactions, especially nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted cyclohexylamines.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: Similar in structure but lacks the methyl group at the 4-position.
4-Methylcyclohexanol: Similar but contains a hydroxyl group instead of an amine group.
4-Methylcyclohexanone: Contains a ketone group instead of an amine group.
Uniqueness: : trans-4-Methylcyclohexanamine is unique due to its specific structural configuration, which makes it particularly effective as an intermediate in the synthesis of pharmaceuticals like glimepiride .
Properties
IUPAC Name |
4-methylcyclohexan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6-2-4-7(8)5-3-6/h6-7H,2-5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMVBYPXNKCPAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Record name | P-AMINOCYCLOHEXYLMETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/12272 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064232, DTXSID801307354, DTXSID601309835 | |
Record name | Cyclohexanamine, 4-methyl- | |
Source | EPA DSSTox | |
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Record name | trans-4-Methylcyclohexylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801307354 | |
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Record name | cis-4-Methylcyclohexanamine | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
P-aminocyclohexylmethane appears as a colorless viscous oily liquid with almost no odor. Contact with the skin, eyes and mucous membranes causes severe chemical burns. Toxic by skin absorption. Toxic ammonia and nitrogen oxides may be released upon exposure to fire. | |
Record name | P-AMINOCYCLOHEXYLMETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/12272 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
2523-56-0, 6321-23-9, 2523-55-9 | |
Record name | P-AMINOCYCLOHEXYLMETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/12272 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 4-Methylcyclohexylamine | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cyclohexanamine, 4-methyl-, cis- | |
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Record name | 4-Methylcyclohexylamine | |
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Record name | 4-Methylcyclohexylamine | |
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Record name | Cyclohexanamine, 4-methyl- | |
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Record name | Cyclohexanamine, 4-methyl- | |
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Record name | trans-4-Methylcyclohexylamine | |
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Record name | cis-4-Methylcyclohexanamine | |
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Record name | 4-methylcyclohexylamine, mixed isomers | |
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Record name | Cyclohexanamine, 4-methyl-, trans | |
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Record name | cis-4-Methylcyclohexylamine | |
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Record name | 4-Methylcyclohexylamine, trans- | |
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Record name | 4-Methylcyclohexylamine, cis- | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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